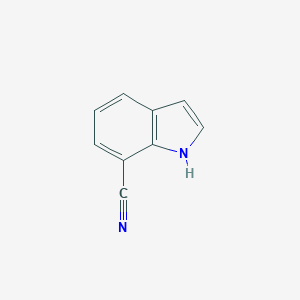

1H-indole-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUHBYLZRBVHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447546 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96631-87-7 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 7 Carbonitrile and Its Derivatives

Direct Synthesis Approaches to 1H-Indole-7-carbonitrile

Direct synthesis of the this compound scaffold often involves constructing the indole (B1671886) ring system with the nitrile group already positioned on the precursor molecule. One notable strategy is the palladium-catalyzed cyclization of appropriately substituted anilines. For instance, the reaction of 2-alkynyl-anilines can be guided by a palladium catalyst to form the indole ring. While many classical indole syntheses like the Fischer, Bischler, and Madelung methods are fundamental, their application for directly producing a 7-cyano substituted indole can be limited by the availability of specifically substituted precursors. Modern synthetic advancements often rely on transition-metal-catalyzed reactions to achieve such specific substitutions with higher yields and milder conditions.

Precursor-Based Synthesis Strategies for this compound Derivatives

Friedel-Crafts Acylation-Oxime Synthesis-Dehydration Sequences for Halogenated Indole Carbonitriles

A multi-step approach to synthesizing halogenated indole carbonitriles can be achieved through a sequence initiated by Friedel-Crafts acylation. This classic electrophilic aromatic substitution is used to introduce an acyl group onto the indole ring. nih.govresearchgate.net For instance, reacting a halogenated indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst installs a ketone functionality. nih.gov This ketone can then be converted into an aldoxime through a reaction with hydroxylamine. The final step involves the dehydration of the aldoxime, a transformation that yields the desired nitrile group. nih.gov This sequence provides a reliable, albeit lengthy, pathway to halogenated indole carbonitriles, leveraging well-established organic reactions. A study describes the synthesis of 2-, 3-, and 5-alkyl-1-(phenylsulfonyl)indoles, which involves a Friedel-Crafts acylation followed by reductive deoxygenation. researchgate.net

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Friedel-Crafts Acylation | Halogenated Indole, Acyl Chloride/Anhydride, Lewis Acid (e.g., AlCl₃) | Introduces an acyl group onto the indole ring. |

| 2 | Oxime Formation | Acylated Indole, Hydroxylamine (NH₂OH) | Converts the ketone to an oxime. |

| 3 | Dehydration | Oxime, Dehydrating Agent (e.g., BOP reagent, DBU) | Converts the oxime to a nitrile. nih.gov |

Electrophilic Aromatic Substitution with Cyano-Transfer Reagents

The direct introduction of a cyano group onto an indole nucleus can be accomplished via electrophilic aromatic substitution using specialized cyano-transfer reagents. researchgate.net One of the most effective and widely used reagents for this purpose is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.orgsigmaaldrich.com This bench-stable and less toxic electrophilic cyanating agent allows for the direct cyanation of indoles, typically favoring the C3 position. nih.govacs.orgsigmaaldrich.com However, by using appropriately substituted indole precursors where other positions are blocked, cyanation can be directed to other sites on the ring. The reaction is generally catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to afford the corresponding indole carbonitriles in good yields with high regioselectivity. nih.govacs.orgsigmaaldrich.com This method is advantageous due to its operational simplicity and the environmentally benign nature of the N-phenyl-p-toluenesulfonamide byproduct. researchgate.net An electrochemical approach for the site-selective C-H cyanation of indoles has also been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and tris(4-bromophenyl)amine (B153671) as a redox catalyst, offering a metal-free alternative. organic-chemistry.orgnih.govacs.org

| Reagent | Catalyst/Conditions | Outcome | Reference |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·OEt₂ | Direct cyanation of indoles, typically at the 3-position. | nih.govacs.org |

| Trimethylsilyl cyanide (TMSCN) | Electrochemical, tris(4-bromophenyl)amine | Site-selective C-H cyanation of indoles. | organic-chemistry.orgnih.gov |

| NCTS | Rhodium (III) complex | Cyanation of various boronic acids and heterocycles. | researchgate.net |

Advanced Coupling Reactions in this compound Scaffold Construction

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indole scaffolds, including the formation of this compound. nih.govmdpi.com These reactions typically involve the coupling of a 7-haloindole (e.g., 7-bromo or 7-iodoindole) with a cyanide source. A variety of cyanide reagents can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and high efficiency. organic-chemistry.org

Several named palladium-catalyzed reactions can be adapted for this purpose:

Suzuki-Miyaura Coupling: While typically used for C-C bond formation with boronic acids, modified conditions can be used to introduce other functionalities.

Sonogashira Coupling: This reaction of terminal alkynes with aryl halides is a key method for creating alkynyl-substituted indoles, which can be further functionalized. mdpi.com

Heck Reaction: This method couples aryl halides with alkenes, providing another avenue for C-C bond formation at the indole-7-position. mdpi.com

Stille Coupling: This reaction utilizes organotin compounds to couple with aryl halides. mdpi.com

The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing catalyst deactivation. beilstein-journals.orgresearchgate.netrsc.org These methods are highly versatile and tolerate a wide range of functional groups, making them suitable for the synthesis of complex indole derivatives. organic-chemistry.orgmdpi.comnih.gov

| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |

| Cyanation | 7-Haloindole, Zn(CN)₂ | Palladium precatalyst, ligand (e.g., Xantphos) | This compound |

| Sonogashira | 7-Iodoindole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-indole |

| Suzuki-Miyaura | 7-Iodoindole, Arylboronic Acid | Pd(PPh₃)₄, Base | 7-Aryl-indole |

| Heck | 7-Iodoindole, Alkene | Pd(OAc)₂, KOAc, n-Bu₄NCl | 7-Alkenyl-indole |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.gov These reactions are atom-economical and environmentally friendly, as they reduce the need for intermediate purification steps and minimize waste. researchgate.net

For the synthesis of this compound derivatives, an MCR could involve the reaction of an indole precursor, a cyanide source, and other reactants that build a fused ring system or add substituents. For example, a three-component reaction of an aldehyde, an amine, and a cyanide-containing active methylene (B1212753) compound can lead to highly functionalized indole systems. While direct synthesis of this compound via an MCR might be less common, these methods are exceptionally useful for creating diverse libraries of substituted indole carbonitriles for biological screening. nih.govsemanticscholar.orguni-rostock.de

Strategic Derivatization of the this compound Core

The modification of the this compound scaffold is primarily achieved through reactions targeting the nitrogen atom of the pyrrole (B145914) ring and the various carbon positions of the bicyclic system. These derivatizations are crucial for structure-activity relationship studies in medicinal chemistry and for the synthesis of advanced materials.

The nitrogen atom of the indole ring is a common site for substitution, allowing for the introduction of a wide array of functional groups. N-alkylation is a fundamental transformation that can significantly impact the biological activity and physical properties of the resulting indole derivatives.

Common approaches to N-alkylation involve the deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. youtube.com The choice of base and reaction conditions can be critical for achieving high yields and selectivity. For instance, sodium hydride is a strong base frequently used to deprotonate the indole NH group, forming a nucleophilic anion that readily reacts with primary alkyl halides in an SN2 reaction. youtube.com

The acidity of the indole proton is influenced by substituents on the ring; electron-withdrawing groups can increase the acidity, facilitating deprotonation. youtube.com Alternative methods for N-alkylation have been developed to avoid the use of strong bases and hazardous alkylating agents. One such method employs dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), offering a milder and more environmentally friendly approach to methylation and benzylation of the indole nitrogen. google.com

Enantioselective N-alkylation methods have also been developed to produce chiral N-functionalized indoles, which are of significant interest in medicinal chemistry. mdpi.com These methods often utilize organocatalytic or organometallic strategies to achieve high enantioselectivity. mdpi.com Copper-hydride catalyzed processes, for example, have been shown to be effective for the enantioselective N-alkylation of indole derivatives, with the choice of ligand being crucial for controlling the regioselectivity between N- and C3-alkylation. nih.gov

Below is a table summarizing various N-alkylation and N-substitution reactions on indole cores, which are analogous to the derivatization of this compound.

The functionalization of the carbon framework of the indole ring is a powerful strategy for creating diverse molecular architectures. The C-2 and C-3 positions of the pyrrole moiety are particularly reactive towards electrophilic substitution, while functionalization of the benzene (B151609) ring (C-4 to C-7) often requires more specialized methods.

C-3 Functionalization: The C-3 position is the most nucleophilic site in the indole ring and is therefore a primary target for electrophilic attack. chemrxiv.org A variety of methods have been developed for the direct C-3 alkylation of indoles. For instance, a metal-free, Cs₂CO₃/oxone®-mediated C-3 alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported to proceed in moderate to high yields. chemrxiv.org Palladium-catalyzed C-H functionalization has also been employed for the arylation of indoles at various positions, with the directing group on the indole core playing a crucial role in determining the site of functionalization. nih.govacs.org For example, a formyl group at the C-3 position can direct C-4 arylation. nih.gov

C-2 Functionalization: While C-3 is the kinetically favored position for electrophilic attack, functionalization at C-2 can be achieved under certain conditions or with specific synthetic strategies. Cross-coupling reactions are a valuable tool for introducing substituents at the C-2 position. For example, polysubstituted indole-2-carbonitriles can be prepared through Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions of 1-benzyl-3-iodo-1H-indole-2-carbonitriles. nih.govresearchgate.net

Functionalization of the Benzene Ring: Modifying the C-4, C-5, and C-6 positions of the indole ring is generally more challenging due to the lower reactivity of the benzenoid ring compared to the pyrrole moiety. nih.gov However, directed C-H functionalization strategies have emerged as a powerful tool to overcome this challenge. nih.govacs.org By using a directing group, typically attached to the indole nitrogen or the C-3 position, it is possible to achieve regioselective arylation at these positions.

The following table provides examples of functionalization reactions at various positions of the indole core.

Reactivity Studies and Mechanistic Investigations of 1h Indole 7 Carbonitrile Systems

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Moiety in 1H-Indole-7-carbonitrile

The indole nucleus is inherently electron-rich, which typically makes it highly reactive toward electrophiles. ambeed.com The C-3 position is particularly nucleophilic due to its high electron density, facilitating electrophilic aromatic substitution reactions. rsc.org However, the reactivity of the indole moiety in this compound is significantly modulated by the substituent at the C-7 position.

The nitrile (-C≡N) group is a potent electron-withdrawing group. Its presence at position 7 deactivates the indole ring towards electrophilic attack, a phenomenon also observed in analogous systems like 7-azaindole (B17877) where the nitrogen atom at C-7 similarly reduces the nucleophilicity of the C-3 position. rsc.org Studies on substituted indoles have quantitatively demonstrated this effect; for instance, 5-cyanoindole (B20398) shows reduced nucleophilicity compared to unsubstituted indole. nih.gov This deactivating effect stems from the nitrile group's ability to pull electron density away from the heterocyclic ring system. vulcanchem.comashp.org

Conversely, the introduction of strong electron-withdrawing groups can reverse the intrinsic nucleophilicity of the indole ring, rendering it electrophilic. acs.org This makes the indole system susceptible to attack by nucleophiles. While the nitrile group itself is not exceptionally electrophilic, it can be activated by adjacent structural features. nih.govlibretexts.org The electron-poor nature of the this compound ring system facilitates nucleophilic functionalization reactions. rsc.org For example, the synthesis of various indole derivatives often proceeds through the reaction of an electrophilic indole precursor with a suitable nucleophile. acs.org

Role of the Nitrile Group in Modulating Reactivity of this compound

The nitrile group at the C-7 position is the primary determinant of the unique reactivity of this compound, influencing the molecule's electronic properties and reaction pathways.

Electronic Effects:

The nitrile group exerts a strong electron-withdrawing effect through both induction and resonance. vulcanchem.comashp.org

Inductive Effect: The electronegative nitrogen atom in the cyano group pulls electron density away from the carbon atom it is attached to, and this effect is propagated through the sigma bonds of the benzene (B151609) ring. nih.gov

Resonance Effect: The nitrile group can participate in resonance with the aromatic system, delocalizing the electron density of the ring and creating regions of partial positive charge, particularly at the ortho and para positions relative to the nitrile. ashp.org

This electron-withdrawing nature polarizes the aromatic ring, making it less susceptible to oxidative metabolism and influencing its interactions in biological systems, for example by acting as a hydrogen bond acceptor. nih.gov The carbon atom of the nitrile group itself is electrophilic, a characteristic that can be explained by a resonance structure that places a positive charge on this carbon, making it a target for nucleophilic attack. libretexts.org

The table below summarizes the key electronic roles of the nitrile group in an aromatic system like indole.

| Electronic Effect | Description | Consequence for Reactivity |

| Inductive Withdrawal | The electronegative nitrogen atom pulls electron density through the sigma bond framework. | Deactivates the ring towards electrophilic substitution. |

| Resonance Withdrawal | The nitrile group delocalizes electrons from the aromatic ring via π-system conjugation. ashp.org | Reduces the nucleophilicity of the indole core, especially at the C-3 position. rsc.org |

| Electrophilic Carbon | The carbon atom of the nitrile group is electron-deficient and can be attacked by nucleophiles. libretexts.org | Allows for transformations of the nitrile group itself into other functionalities like amines or ketones. libretexts.org |

| Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. nih.gov | Influences intermolecular interactions and binding in biological and catalytic systems. |

Reaction Pathways and Catalytic Transformations Involving this compound and its Analogs

The distinct reactivity of this compound and its analogs opens up a variety of synthetic routes and catalytic transformations, enabling the construction of complex molecular architectures. These compounds serve as valuable building blocks in organic synthesis. evitachem.comnih.gov

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing indole rings. mdpi.com Although studies may focus on different isomers like indole-2-carbonitriles, the methodologies are often transferable. Reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to diverse substituted indoles. nih.govmdpi.com For example, the Heck coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various olefins in the presence of a palladium catalyst affords 3-substituted cyanoindoles in high yields. nih.gov

Multicomponent Reactions: Indole-carbonitriles are effective substrates in multicomponent reactions (MCRs), which allow for the synthesis of complex products in a single step. For instance, 1H-indole-5-carbonitrile can be reacted with aldehydes in the presence of a biodegradable glycerol-based carbon sulfonic acid catalyst to produce bis(indolyl)methanes. nih.gov This highlights the utility of indole-carbonitriles in green and efficient synthetic procedures. nih.gov

Synthesis of Fused Heterocycles: The reactivity of the indole and nitrile functionalities can be harnessed to construct fused heterocyclic systems. For example, various indole derivatives can be synthesized through cascade reactions involving the formation of the indole ring followed by further transformations. organic-chemistry.org The 2-cyanoindole unit, in particular, is a precursor for synthesizing various indole-fused polycycles. nih.gov

The following table showcases representative transformations involving indole-carbonitrile systems.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Heck Coupling | 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Alkenes | Pd(OAc)₂, KOAc, n-Bu₄NCl | 3-Alkenyl-1H-indole-2-carbonitriles | nih.govmdpi.com |

| Suzuki-Miyaura Coupling | 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Boronic acids | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-1H-indole-2-carbonitriles | mdpi.com |

| Bis(indolyl)methane Synthesis | 1H-indole-5-carbonitrile, Aldehydes | Bioglycerol-based carbon sulfonic acid | Diindolylmethanes | nih.gov |

| Friedel–Crafts Acylation | 7-Iodoindole, Oxalyl dichloride | None (high reactivity) | 2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic acid | mdpi.com |

| Cycloisomerization | 2-Alkynylanilines | None (Microwave-assisted in water) | 1H-Indoles | elte.hu |

Tautomerism and Isomerization Phenomena in this compound Derivatives

Tautomerism and isomerization are fundamental processes that can influence the structure, stability, and reactivity of this compound and its derivatives.

Annular Tautomerism: Like other indoles and related heterocycles such as indazole, this compound can theoretically exist in different tautomeric forms depending on the position of the proton on the nitrogen-containing ring. researchgate.net The 1H-indole tautomer, where the proton is on the nitrogen atom, is generally the most stable and predominant form. researchgate.net Computational studies on similar heterocyclic systems, such as edaravone (B1671096) derivatives, show that the relative stability of different tautomers (e.g., C-H, N-H, O-H) can be influenced by intramolecular hydrogen bonding and the polarity of the solvent. nih.gov While the 1H-form of indole-7-carbonitrile is the established stable tautomer, the potential for other forms to exist in equilibrium, particularly in specific chemical environments or as reaction intermediates, is an important consideration.

Isomerization Reactions: Isomerization, the process by which one molecule is transformed into another isomer with a different arrangement of atoms, is a key feature in the synthesis and reactivity of indole derivatives.

Cycloisomerization: A major pathway to the indole core itself involves the cycloisomerization of substituted 2-alkynylanilines. elte.hu This reaction transforms an open-chain precursor into the bicyclic indole structure, often promoted by heat or catalysts. elte.hu

Double-Bond Isomerization: In many synthetic sequences, the initial product of a cyclization or addition reaction may be a less stable isomer, such as a 3H-indole derivative. These often readily isomerize to the more stable, fully aromatic 1H-indole system. aablocks.com For example, the synthesis of 9H-pyrrolo[1,2-a]indoles often proceeds through a 3H-isomer intermediate which then undergoes isomerization to the final stable product. aablocks.com

Kinetic vs. Thermodynamic Control: The formation of different isomers can be governed by kinetic or thermodynamic factors. Kinetic monitoring of reactions, such as hydrocyanation, can reveal the formation and subsequent isomerization of less stable intermediates into the final thermodynamic product. doi.org

These isomerization processes are crucial for both designing synthetic routes to specific indole derivatives and understanding their mechanistic pathways.

Advanced Spectroscopic Characterization and Computational Structural Elucidation of 1h Indole 7 Carbonitrile

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for 1H-Indole-7-carbonitrile Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons in the indole (B1671886) ring system. The chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants of these signals allow for the precise assignment of each proton to its position on the aromatic and pyrrole (B145914) rings. For instance, the protons on the benzene (B151609) portion of the indole ring typically appear in the aromatic region of the spectrum, with their specific shifts influenced by the electron-withdrawing nature of the nitrile group.

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information by revealing the chemical shifts of all carbon atoms in this compound. The carbon of the nitrile group (C≡N) exhibits a characteristic downfield shift. The signals for the carbon atoms of the indole ring are distributed according to their electronic environment, which is influenced by the nitrogen atom and the fused ring system. researchgate.net Analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like HSQC and HMBC, enables the unambiguous assignment of the entire molecular structure. researchgate.net

Below is a table summarizing typical NMR data for indole derivatives, which can be used as a reference for interpreting the spectra of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (N-H) | ~8.1 | - |

| C-2 | - | ~125 |

| H-2 | ~7.0 | - |

| C-3 | - | ~102 |

| H-3 | ~6.5 | - |

| C-3a | - | ~128 |

| C-4 | - | ~121 |

| H-4 | ~7.6 | - |

| C-5 | - | ~122 |

| H-5 | ~7.1 | - |

| C-6 | - | ~120 |

| H-6 | ~7.1 | - |

| C-7 | - | ~111 |

| C-7a | - | ~136 |

| C≡N | - | ~118 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to specific molecular vibrations. A prominent and sharp absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indole ring typically appears as a broad band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. scialert.netjksus.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the indole structure. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment and a confident identification of the functional groups within the molecule. scialert.netopenaccesspub.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-H (Aromatic) | Bending | 690-900 |

Mass Spectrometry (APCI-MS, EI-MS) for Molecular Mass and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern, which consists of various fragment ions, provides valuable structural information. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules like HCN. nih.govrsc.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI is a softer ionization technique compared to EI, often resulting in a more prominent protonated molecule peak [M+H]⁺ and less fragmentation. This is particularly useful for confirming the molecular weight of the compound. nih.govresearchgate.net Under certain conditions, thermal degradation can occur in the APCI source, which may lead to specific fragmentation patterns that can also be informative for structural characterization. researchgate.net

Chromatographic Techniques (HPLC) for Purity Assessment and Isolation of this compound Compounds

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its isolation from reaction mixtures. ruifuchem.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak for the compound of interest can be obtained. The retention time of this peak is characteristic of the compound under the specific HPLC conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of over 99% is often achievable for well-purified samples. ruifuchem.com HPLC can also be used on a preparative scale to isolate pure this compound from impurities. ijcrt.org

Solid-State Characterization Techniques for Crystalline Forms of this compound Derivatives

The solid-state properties of this compound derivatives, which can exist in different crystalline forms (polymorphs), are crucial for their handling and formulation.

X-ray Powder Diffraction (XRPD) Analysis

X-ray Powder Diffraction (XRPD) is a non-destructive technique used to identify the crystalline phases of a solid material. Each crystalline form of a this compound derivative will produce a unique diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities. iucr.orgiza-online.orgiitk.ac.in This "fingerprint" allows for the differentiation between various polymorphs, solvates, and hydrates. google.com For example, a patent for a derivative of this compound describes multiple crystalline forms (Form A, Form C, etc.), each with a distinct XRPD pattern defined by characteristic peaks at specific 2θ angles. google.com

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. umd.edu For crystalline derivatives of this compound, DSC thermograms can show endothermic peaks corresponding to melting points or desolvation events, and exothermic peaks related to crystallization or decomposition. google.comresearchgate.net For instance, different polymorphic forms of a derivative were shown to have distinct melting points and thermal behaviors as observed by DSC. google.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. umd.edu This technique is particularly useful for identifying the presence of solvents or water in the crystal lattice (solvates or hydrates). A weight loss observed in a specific temperature range can be correlated with the loss of the solvent. For anhydrous forms, TGA will typically show no significant weight loss until the decomposition temperature is reached. google.comresearchgate.net

| Technique | Information Obtained |

| XRPD | Crystalline phase identification, polymorph screening |

| DSC | Melting point, phase transitions, heat of fusion |

| TGA | Thermal stability, solvent/water content |

Theoretical and Computational Chemistry Approaches to 1h Indole 7 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1H-indole-7-carbonitrile. These methods solve the Schrödinger equation, albeit with approximations, to determine the molecule's electronic structure and associated characteristics.

Density Functional Theory (DFT) has become a primary computational tool for studying indole (B1671886) derivatives due to its balance of accuracy and computational cost. researchgate.net Methods such as the B3LYP hybrid functional are frequently used to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties. researchgate.netresearchgate.net For indole derivatives, DFT calculations are employed to investigate the three-dimensional structure, bond lengths, and angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Theoretical studies on related indole structures provide a framework for understanding this compound. For instance, DFT calculations on indole hydrazones using the M06-2X functional have been used to analyze charge distribution and electronic transitions. acs.org The choice of basis set, such as 6-311++G(d,p) or cc-pVTZ, is crucial for obtaining accurate results for geometry and other properties. researchgate.nettandfonline.com These studies can elucidate how the nitrile group at the C7 position influences the electronic environment of the indole ring system. The electron-withdrawing nature of the nitrile group can impact the molecule's reactivity and intermolecular interactions.

Table 1: Representative Theoretical Data for Indole Derivatives

This table presents typical data obtained from DFT calculations on indole-related structures to illustrate the outputs of such studies. Specific values for this compound would require a dedicated computational study.

| Parameter | Method/Basis Set | Calculated Value | Reference |

| Optimized Geometry | |||

| C-N Bond Length (Pyrrole Ring) | B3LYP/6-311++G(d,p) | ~1.38 Å | researchgate.net |

| C=C Bond Length (Pyrrole Ring) | B3LYP/6-311++G(d,p) | ~1.37 Å | researchgate.net |

| Electronic Properties | |||

| Dipole Moment | B3LYP/6-311+G(d,p) | ~15.28 D | academie-sciences.fr |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical parameters. researchgate.net These methods have been applied to indole and its derivatives to study their structure and vibrational spectra. researchgate.net While computationally more demanding than DFT, they can offer benchmark results. imperial.ac.uk Studies comparing HF and DFT have often concluded that DFT methods like B3LYP provide superior results for molecular vibrational problems. researchgate.net

The selection of a suitable basis set, such as the split-valence Gaussian basis sets (e.g., 6-31G*), is a minimum requirement for meaningful ab initio calculations on such molecules. unicamp.br For certain properties, especially those involving non-covalent interactions or excited states, higher-level ab initio methods may be necessary to achieve high accuracy. The absolute configuration of some indole derivatives has been assigned using ab initio Vibrational Circular Dichroism (VCD) analysis. google.com

Molecular Modeling and Docking Simulations of this compound and Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for evaluating the potential of molecules as inhibitors or modulators of biological targets. nih.gov For indole carbonitrile analogs, docking studies have been performed to understand their binding modes and affinities with various enzymes, such as protein kinases. nih.govresearchgate.net

In these simulations, the ligand (e.g., an analog of this compound) is placed into the binding site of a protein, and its conformation and interaction energy are calculated. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For example, studies on similar indole derivatives have shown that the nitrile group can participate in hydrogen bonding with residues in the active site of a kinase. Docking studies on various indole derivatives have identified them as potential inhibitors for targets involved in cancer and other diseases. researchgate.netnih.gov The binding energies calculated from these simulations help to rank potential drug candidates for further experimental testing. researchgate.net

Table 2: Example of Molecular Docking Results for Indole Analogs

This table illustrates typical data from docking studies on various indole derivatives.

| Ligand (Indole Analog) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-((4-nitrophenyl)(p-tolylamino)methyl)-1H-indole-5-carbonitrile | Muscle Dystrophy Protein (2VD5) | -8.5 | Not Specified |

| 7-chloro-1H-indole-3-carbonitrile derivative | DYRK1A Kinase | Not Specified | Not Specified |

| Indole-based heterocycle | Cytochrome c Peroxidase | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For analogs of this compound, QSAR studies can be used to develop models that predict their activity based on molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their lipophilicity, electronic properties, and steric features.

The goal of QSAR is to create a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com Two-dimensional (2D-QSAR) models have been developed for novel 1H-3-indolyl derivatives to investigate their antioxidant properties. semanticscholar.orgresearchgate.net These models can help identify the key molecular features that are either beneficial or detrimental to the desired biological effect, providing valuable insights for medicinal chemists. mdpi.com

Analysis of Molecular Orbitals and Electron Density in this compound

The analysis of molecular orbitals and electron density provides a detailed picture of the electronic character of this compound. The distribution of electrons within the molecule is key to understanding its reactivity, stability, and intermolecular interactions. researchgate.net Regions of high electron density, often found around electronegative atoms and pi-systems, are typically sites for electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency for electron donation. taylorandfrancis.com In indole derivatives, the HOMO is often localized on the electron-rich indole π-system.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater tendency for electron acceptance. taylorandfrancis.com For indole carbonitriles, the LUMO can be dominated by the antibonding orbitals of the electron-withdrawing cyano group.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from FMO analysis. It represents the energy required to excite an electron from the HOMO to the LUMO. academie-sciences.fr A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. numberanalytics.com FMO analysis is a powerful tool for predicting intramolecular charge transfer (ICT) activity. acs.orgacademie-sciences.fr

Table 3: Representative Frontier Molecular Orbital Data for Indole Derivatives

This table shows examples of FMO energy values reported for various indole-related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-fluoro-7-methyl-1H-indole-2-carboxamide | -6.2 | -1.8 | 4.4 | vulcanchem.com |

| 4,6-Dimethoxy-2,3-Diphenyl-1H-Indole-7-Carboxamide derivative | Not Specified | Not Specified | 4.51 | mdpi.com |

| Indole Hydrazone Sensor (SM-1) | Not Specified | Not Specified | 3.092 | acs.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and the stabilizing effects of electron delocalization within a molecule. uni-muenchen.defrontiersin.org The strength of these interactions is estimated by second-order perturbation theory, with the stabilization energy, E(2), indicating the magnitude of the interaction between a filled (donor) and an empty (acceptor) orbital. nih.gov

Key expected interactions for this compound include:

π → π Interactions:* Significant delocalization occurs from the π orbitals of the indole ring to the π* antibonding orbitals. The presence of the cyano group is expected to enhance delocalization from the benzene (B151609) ring portion towards the nitrile group.

n → π Interactions:* The lone pair (n) on the pyrrolic nitrogen atom participates in delocalization into the π* orbitals of the adjacent carbon-carbon bonds, a characteristic feature that contributes to the aromaticity and electron-rich nature of the indole core.

Intramolecular Charge Transfer (ICT): The strong electron-withdrawing cyano group induces intramolecular charge transfer, pulling electron density from the indole ring. This is reflected in strong interactions between the π orbitals of the ring (donors) and the π* orbitals of the C≡N bond (acceptor). frontiersin.orgdergipark.org.tr

These stabilizing interactions, particularly those involving the cyano group, are crucial in determining the molecule's chemical reactivity and electronic properties.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | ~18-22 | π-conjugation in pyrrole (B145914) ring |

| π(C5-C6) | π(C7-C8) | ~20-25 | π-conjugation in benzene ring |

| LP(1) N9 | π(C1-C8) | ~40-50 | Nitrogen lone pair delocalization |

| π(C6-C7) | π(C10-N11) | ~5-10 | Ring to cyano group charge transfer |

Table 1: Representative NBO donor-acceptor interactions and their estimated stabilization energies (E(2)) for this compound. The values are illustrative, based on analyses of similar substituted indole systems. dergipark.org.trijrar.org

Aromaticity Indices and Delocalization Studies (e.g., Harmonic Oscillator Model of Aromaticity) in this compound Systems

Aromaticity is a fundamental concept in chemistry, and several quantitative indices have been developed to measure it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. nih.gov It evaluates the aromaticity of a ring based on the deviation of its bond lengths from an ideal aromatic reference bond length. nih.govnih.gov A HOMA value of 1 signifies a fully aromatic system like benzene, while values close to 0 indicate a non-aromatic system, and negative values suggest anti-aromaticity. nih.govresearchgate.net

For fused ring systems like this compound, HOMA can be calculated for each ring individually, providing insight into local aromaticity. The indole nucleus consists of a benzene ring fused to a pyrrole ring. In unsubstituted indole, the benzene ring retains high aromaticity, while the pyrrole ring's aromaticity is considerable but lower. mdpi.com

Specifically for this compound:

Benzene Ring: The C7 position is part of the six-membered benzene ring. The strong electron-withdrawing effect of the nitrile group directly attached to this ring is predicted to cause a noticeable decrease in its aromaticity compared to unsubstituted indole or benzene.

| Molecule / Ring | Expected HOMA Value | Reference HOMA Value |

|---|---|---|

| Benzene (Reference) | 1.00 | 1.00 nih.gov |

| Indole (Benzene Ring) | ~0.90 | ~0.90 |

| Indole (Pyrrole Ring) | ~0.75 | ~0.75 |

| This compound (Benzene Ring) | ~0.80-0.85 | N/A |

| This compound (Pyrrole Ring) | ~0.70-0.74 | N/A |

Table 2: Comparison of expected HOMA aromaticity indices for the rings in this compound versus reference compounds. The values are estimates based on the known effects of electron-withdrawing substituents on indole systems. mdpi.comacs.org

Computational Thermodynamics and Reaction Energetics of this compound Transformations

Computational thermodynamics is a vital tool for studying the feasibility and mechanism of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Δ‡G). rsc.org This information is crucial for predicting reaction outcomes, understanding reaction pathways, and optimizing experimental conditions.

For this compound, computational studies can elucidate the energetics of various transformations. A common reaction for indoles is N-alkylation, for instance, methylation using methyl iodide. chemicalbook.com The reaction typically proceeds via deprotonation of the indole nitrogen by a base (like sodium hydride), followed by nucleophilic attack on the alkylating agent.

A plausible reaction sequence is:

Deprotonation: this compound + NaH → [Indole-7-carbonitrile]-Na+ + H₂

Alkylation: [Indole-7-carbonitrile]-Na+ + CH₃I → 1-Methyl-1H-indole-7-carbonitrile + NaI

| Thermodynamic Parameter | Description | Illustrative Calculated Value (kcal/mol) |

|---|---|---|

| ΔE | Reaction Energy at 0 K | -25 to -30 |

| ΔH | Enthalpy of Reaction | -24 to -29 |

| ΔG | Gibbs Free Energy of Reaction | -26 to -31 |

| ΔG‡ | Gibbs Free Energy of Activation | +15 to +20 |

Table 3: Illustrative thermodynamic and kinetic parameters for the N-methylation of the indole-7-carbonitrile anion with methyl iodide, as could be determined by DFT calculations. These values represent typical magnitudes for such SN2 reactions. rsc.org

Biological and Pharmacological Research of 1h Indole 7 Carbonitrile and Its Analogs

Investigations into Antineoplastic Activities of Indole (B1671886) Carbonitriles

Indole carbonitrile derivatives have been the subject of extensive research for their potential as anticancer agents. nih.govchapman.edu These compounds have demonstrated the ability to impede the growth of various cancer cell lines, including those associated with breast, ovarian, cervical, and lung cancers, as well as leukemia. chapman.eduresearchgate.netmdpi.com The antiproliferative effects are often attributed to a variety of mechanisms that target the complex signaling pathways governing cancer cell proliferation and survival. nih.govmdpi.com

Mechanisms of Antiproliferative Effects

The anticancer activity of indole carbonitriles stems from their ability to interfere with multiple cellular processes essential for tumor growth. nih.gov A novel class of 6-indolylpyridine-3-carbonitrile derivatives, for instance, has been synthesized and evaluated for its antiproliferative activities to establish a structure-activity relationship. chapman.edu Studies on various synthesized indole derivatives have shown that their antiproliferative potency can be significant, with some compounds exhibiting IC50 values in the micromolar range against cell lines like HeLa, SK-OV-3, and MCF-7. chapman.educhapman.eduresearchgate.net The introduction of different functional groups to the indole scaffold allows for the fine-tuning of these activities. For example, the presence of an electron-donating group, such as a p-methoxy group, has been shown to result in higher antiproliferative activity in certain indolyl nicotinonitrile series. chapman.edu

Inhibition of Key Cancer-Related Protein Kinases (e.g., DYRK1A, Casein Kinase 2, Tyrosine Kinases, Cyclin-Dependent Kinases, Vascular Endothelial Growth Factor Receptor-2)

A primary mechanism through which indole carbonitriles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): This kinase is implicated in neurodegenerative diseases like Down syndrome and Alzheimer's, but also in cancer. nih.govnih.gov Fragment-based drug design has led to the development of indole-3-carbonitriles as potent and selective DYRK1A inhibitors. nih.govnih.gov Starting from 7-chloro-1H-indole-3-carbonitrile as a template, researchers have synthesized novel inhibitors with double-digit nanomolar potency. nih.govnih.gov

Casein Kinase 2 (CK2): Some indole-based inhibitors designed to target other kinases, such as Pim-1, have shown off-target activity against CK2, indicating that the indole scaffold can be adapted to inhibit this kinase as well. sci-hub.red

Tyrosine Kinases: The indole nucleus is a key feature in several multi-targeted tyrosine kinase inhibitors. researchgate.net Tropomyosin receptor kinase (TRK) has become a significant target in cancers with NTRK gene fusions. nih.gov Research has led to the development of 1H-indole-3-carbonitrile derivatives as potent TRK inhibitors. One such compound, C11, demonstrated significant antiproliferative effects against TRK-dependent cancer cells. nih.gov

Cyclin-Dependent Kinases (CDKs): DYRK1A belongs to the CMGC group of kinases, which also includes CDKs. nih.gov The structural similarity in the ATP-binding sites of these kinases suggests that inhibitors developed for one can be adapted to target others within the group. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov The indole scaffold is present in several clinically approved VEGFR inhibitors. researchgate.netnih.gov Research continues to explore new indole-containing compounds for their anti-angiogenic properties by targeting VEGFR-2. nih.gov

Modulation of DNA Topoisomerases, Aromatases, and Histone Deacetylases

Beyond kinase inhibition, indole carbonitriles and their analogs have been found to modulate other critical cancer-related targets.

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. oup.com Their inhibition can lead to DNA damage and cell death. acs.org Certain bis(indolyl)pyridine carbonitriles have been theoretically identified as potential inhibitors of DNA gyrase B and DNA topoisomerase IV subunit B. nih.gov Other complex indole derivatives have been designed as hybrid molecules that inhibit both topoisomerase I and II. acs.org

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, which fuel the growth of hormone-dependent breast cancer. nih.govfrontiersin.org Inhibition of this enzyme is a major strategy in breast cancer therapy. nih.govacs.org Indole derivatives, particularly those with a nitrile group at the C-3 position, have been identified as potent aromatase inhibitors. frontiersin.org Structure-activity relationship studies have shown that electron-withdrawing groups at the C-3 position can enhance aromatase inhibition activity. frontiersin.org

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. google.comnih.gov Their inhibition can lead to the re-expression of tumor suppressor genes. nih.gov Indole-based compounds, including indole-3-carbonitrile derivatives, have been developed as potent HDAC inhibitors. google.comnih.govdntb.gov.ua Some indole-based hydroxamic acids have shown potent, nanomolar-level inhibition of HDAC1 and HDAC6. nih.gov

Induction of Apoptotic Pathways

A key outcome of the various molecular interactions of indole carbonitriles is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govdntb.gov.ua By inhibiting key survival signals and causing cellular stress, these compounds can trigger the cell's self-destruction machinery. For instance, a potent 1H-indole-3-carbonitrile TRK inhibitor was found to induce cancer cell death by triggering apoptosis. nih.gov Similarly, indole-based HDAC inhibitors have been shown to inhibit cell proliferation by inducing apoptosis. nih.gov The apoptotic process is often mediated through the activation of caspases and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. mdpi.comfrontiersin.org

Tubulin Polymerization Inhibition

The cytoskeleton, composed of microtubules formed from tubulin protein, is vital for cell division, structure, and transport. nih.gov Disrupting microtubule dynamics is a well-established anticancer strategy. dntb.gov.uanih.gov Indole derivatives, including some with a carbonitrile functional group, are known to act as tubulin polymerization inhibitors. dntb.gov.uanih.govtandfonline.com They often bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules. dntb.gov.uarsc.org This disruption arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis. dntb.gov.uarsc.org

Exploration of Neuropharmacological Activities

While the primary focus of research on 1H-indole-7-carbonitrile and its analogs has been on their anticancer properties, some related compounds have shown potential in the area of neuropharmacology. The inhibition of DYRK1A, for which indole-3-carbonitriles have been developed as inhibitors, is a significant therapeutic target for neurodegenerative conditions such as Down syndrome and Alzheimer's disease. nih.govnih.gov Furthermore, the indole structure is a core component of molecules with various neurological activities. Simple indoles and their analogs have been investigated for their acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease. nih.gov

Data Tables

Table 1: Antiproliferative Activity of Selected Indole Carbonitrile Analogs

| Compound Series | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles | HeLa, SK-OV-3, MCF-7 | IC50: 4.1–13.4 µM | chapman.edu |

| Indole-based TRK Inhibitor (C11) | Km-12 (TRK-dependent) | Significant antiproliferative effects | nih.gov |

| Indole-based Hydroxamic Acid (4o) | Various tumor cell lines | Excellent in vitro anti-tumor proliferation | nih.gov |

| 2-aryl indoles with nitrile at C-3 | Aromatase Inhibition | IC50: 1.61 µM | frontiersin.org |

Table 2: Enzyme Inhibitory Activity of Selected Indole Carbonitrile Analogs

| Compound/Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Indole-3-carbonitriles | DYRK1A | Double-digit nanomolar | nih.govnih.gov |

| Indole-based Hydroxamic Acid (4o) | HDAC1 | 1.16 nM | nih.gov |

| Indole-based Hydroxamic Acid (4o) | HDAC6 | 2.30 nM | nih.gov |

| Indole–triazole hybrid (9p) | Tubulin Polymerization | 8.3 μM | rsc.org |

Adrenergic Receptor Ligand Interactions (e.g., β1-Adrenergic Receptor with 7-methylcyanopindolol)

Adrenergic receptors, crucial components of the sympathetic nervous system, are well-established drug targets. medchemexpress.com Analogs of this compound have been investigated as ligands for these receptors, with a notable example being 7-methylcyanopindolol, a derivative of cyanopindolol (B1197883).

Research into the interaction of 7-methylcyanopindolol with the β1-adrenergic receptor (β1AR) has provided valuable insights into ligand-receptor binding and efficacy. A study involving an eight-step synthesis of 7-methylcyanopindolol revealed that it binds to both β1AR and the β2-adrenergic receptor (β2AR) with an affinity similar to that of cyanopindolol. nih.gov However, its efficacy was significantly reduced; it acted as a very weak partial agonist at the turkey β1AR and as an inverse agonist at the human β2AR. nih.gov

Structural analysis of the 7-methylcyanopindolol-bound β1AR, determined at a 2.4-Å resolution, showed a structure virtually identical to that of the cyanopindolol-bound receptor. nih.gov The primary distinctions in the orthosteric binding pocket were a slight expansion of 0.3 Å and a 0.8 Å greater distance of the hydroxyl group of a key serine residue (Ser(5.46)) from the ligand. nih.govnih.gov This alteration in the position of Ser(5.46) is thought to be the molecular basis for the observed reduction in efficacy compared to cyanopindolol. nih.gov The binding of agonists typically leads to a contraction of the ligand-binding pocket and a rotamer change in Ser(5.46), which increases the probability of receptor activation. nih.gov The opposite effect observed with 7-methylcyanopindolol underscores the subtle structural modifications that can dramatically influence the pharmacological activity of a ligand.

The interaction of cyanopindolol itself with the β1AR involves its indole moiety making hydrophobic contacts within the binding pocket. plos.org The nitrogen in the cyano-moiety of cyanopindolol forms a weak hydrogen bond with a threonine residue in an extracellular loop of the receptor. nih.gov These interactions highlight the importance of the indole scaffold and its substituents in high-affinity binding to adrenergic receptors.

| Compound | Receptor(s) | Binding Affinity | Efficacy | Structural Impact on β1AR Binding Pocket |

| 7-methylcyanopindolol | β1AR, β2AR | Similar to cyanopindolol nih.gov | Very weak partial agonist (turkey β1AR), Inverse agonist (human β2AR) nih.gov | 0.3 Å expansion, Ser(5.46) hydroxyl group 0.8 Å further from ligand nih.govnih.gov |

| Cyanopindolol | β1AR, β2AR | High affinity nih.gov | Antagonist/Inverse Agonist plos.orgnih.gov | Forms hydrophobic interactions via indole moiety and a weak hydrogen bond via cyano group plos.orgnih.gov |

Anti-fibrotic Research and Mechanistic Insights (e.g., Transforming Growth Factor-beta 1 Inhibition)

Chronic inflammation and the subsequent fibrotic processes are hallmarks of numerous diseases. The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. nih.gov Research into indole derivatives has revealed their potential as anti-fibrotic agents through the inhibition of this pathway.

A novel indole compound, MA-35 (5-(3, 5-dimethoxybenzyloxy)-3-indoleacetic acid), has been identified for its potent dual inhibition of both tumor necrosis factor-alpha (TNF-α) and TGF-β1 pathways. nih.gov This compound was shown to inhibit Smad3 phosphorylation, a critical step in the TGF-β1 signaling cascade, leading to the downregulation of fibrotic gene expression induced by TGF-β1. nih.gov This dual activity makes such indole derivatives promising candidates for therapeutic strategies aimed at attenuating renal fibrosis. nih.gov

Furthermore, the anti-fibrotic and anti-inflammatory effects of other heterocyclic compounds bearing a carbonitrile group have been investigated. For instance, 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile was found to attenuate TGF-β1-stimulated responses in human corneal fibroblasts. researchgate.net This compound significantly reduced the phosphorylation of Smad2, another key mediator in the TGF-β pathway, and decreased the production of extracellular matrix proteins like collagen I. researchgate.net These findings suggest that the carbonitrile-containing heterocyclic structures, including indole-carbonitriles, may exert their anti-fibrotic effects by modulating the canonical TGF-β/Smad signaling pathway.

| Compound/Derivative | Mechanism of Anti-fibrotic Action | Key Molecular Targets |

| MA-35 (indole derivative) | Dual inhibition of TNF-α and TGF-β1 pathways nih.gov | IκB kinase, Smad3 phosphorylation nih.gov |

| 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Attenuation of TGF-β1-stimulated fibrotic responses researchgate.net | Smad2 phosphorylation, STAT3, NF-κB researchgate.net |

Other Investigational Biological Activities

Derivatives of this compound have been explored for a wide range of other potential therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.

Antimicrobial Efficacy

Indole derivatives are recognized for their broad-spectrum antimicrobial properties. cuestionesdefisioterapia.comjapsonline.comworktribe.com Various studies have demonstrated the efficacy of indole-containing compounds against a range of bacterial and fungal pathogens.

For example, newly synthesized indolyl-pyrimidine derivatives have been evaluated for their antimicrobial activities. japsonline.com Compounds such as 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile and 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibited high antibacterial activity, comparable to the standard drug penicillin. japsonline.com Similarly, other indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial activity against strains like S. aureus and MRSA, with some compounds being more effective than ciprofloxacin. turkjps.org The antifungal potential of indole derivatives has also been noted, with activity against Candida albicans and Candida krusei. turkjps.org

| Indole Derivative Class | Target Microorganisms | Notable Activity |

| Indolyl-pyrimidine-carbonitriles | Bacteria | High antibacterial activity, comparable to penicillin japsonline.com |

| Indole-triazole/thiadiazole derivatives | Bacteria (S. aureus, MRSA, E. coli), Fungi (C. albicans, C. krusei) | Significant antibacterial and antifungal activity, some exceeding standard drugs turkjps.org |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | Bacteria (MRSA, Bacillus sp., E. coli, K. pneumoniae), Fungi (C. albicans) | Good antibacterial and antifungal activity researchgate.net |

Antiviral Potential

The indole scaffold is a key component in several antiviral drugs, and research continues to explore new indole derivatives for their potential against various viral infections. cuestionesdefisioterapia.comjapsonline.comworktribe.comfrontiersin.orgptfarm.pl The versatility of the indole ring system allows for the design of compounds that can target different viral proteins and replication stages. ontosight.ai

Indole-based compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov Additionally, indole derivatives have a history of being explored as anti-HIV agents. nih.gov For instance, indole-7-carboxamides have been developed as potential antiviral agents. nih.gov The incorporation of a sugar moiety into the indole structure, as seen in some trichloro-indole-3-carbonitrile derivatives, is a strategy that could enhance interaction with viral enzymes or receptors. ontosight.ai Spiroindoline derivatives have also been constructed and evaluated as potential antiviral agents. tandfonline.com

Anti-inflammatory Effects

Indole and its derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example. ptfarm.pl Newer research has focused on elucidating the mechanisms by which these compounds exert their effects.

One synthetic indole derivative, 7-hydroxyl-1-methylindole-3-acetonitrile, demonstrated significant anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), TNF-α, and interleukin-6 (IL-6) in macrophages. nih.gov Its mechanism involves the suppression of microsomal prostaglandin E synthase (mPGES-1) mRNA stability and the inhibition of the NF-κB pathway. nih.gov Other studies have shown that indole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. cuestionesdefisioterapia.com For instance, certain 6-(1-H-indole-2-yl)-4-oxo-2-[2-(substituted-benzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile derivatives have shown promising anti-inflammatory activity, with one compound exhibiting significant inhibition of edema. ptfarm.pl

| Indole Derivative | Mechanism of Anti-inflammatory Action | Key Molecular Targets |

| 7-hydroxyl-1-methylindole-3-acetonitrile | Inhibition of pro-inflammatory mediator release nih.gov | mPGES-1, NF-κB pathway nih.gov |

| 3-methyl Indole derivatives | Inhibition of inflammatory pathways cuestionesdefisioterapia.com | COX enzymes cuestionesdefisioterapia.com |

| 6-(1-H-indole-2-yl)-4-oxo-2-[2-(substituted-benzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile derivatives | Inhibition of edema ptfarm.pl | Not specified |

Antioxidant Properties

Many indole derivatives have demonstrated significant antioxidant activity, which is the ability to neutralize harmful free radicals and protect cells from oxidative stress. cuestionesdefisioterapia.comworktribe.com This property is often linked to their other biological activities, such as anti-inflammatory and photoprotective effects. unife.it

Studies on various indole-hydrazone derivatives have shown that their antioxidant capacity is related to the number and position of hydroxyl groups on the arylidene moiety. unife.it Some of these compounds exhibited potent radical-scavenging activity in various assays. unife.it Similarly, certain 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives have been shown to possess high reducing power, indicating their potential as antioxidants. researchgate.net The presence of the carbonitrile group in some indoline (B122111) derivatives is also suggested to enhance their antioxidant activity.

| Indole Derivative Class | Antioxidant Activity Metric | Notable Findings |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC assays | Good antioxidant activity related to hydroxyl and methoxy (B1213986) group substitution unife.it |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | Radical scavenging, Reducing power | Some compounds showed higher reducing power than standard antioxidants researchgate.net |

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole | Molybdenum reducing activity | Exhibited antioxidant activity comparable to the trolox (B1683679) standard researchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound Bioactivity

The exploration of this compound and its analogs has revealed critical structure-activity relationships (SAR) that govern their biological effects. Modifications to the indole core, the position and nature of substituents, and the stereochemistry of the molecule all play significant roles in determining the potency and selectivity of these compounds for their respective biological targets.

A notable area of investigation has been the development of 1H-indole-carbonitrile derivatives as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neurodegenerative diseases. researchgate.netnih.govnih.gov Fragment-based drug design approaches have utilized 7-substituted-1H-indole-3-carbonitriles as templates. nih.govresearchgate.net For instance, starting from the lead compound 7-chloro-1H-indole-3-carbonitrile, studies have shown that the nature of the substituent at the 7-position significantly influences inhibitory activity. nih.govresearchgate.net Halogen substitutions, in particular, have been a key focus. While a chloro group at the 7-position confers micromolar inhibitory activity against DYRK1A, exchanging it for a larger iodo group can enhance potency. researchgate.net

Further SAR studies have explored substitutions at other positions of the indole ring. The introduction of a phenyl group at the 2-position of the 7-chloro-1H-indole-3-carbonitrile scaffold was found to significantly increase inhibitory potency, resulting in compounds with double-digit nanomolar IC50 values against DYRK1A. researchgate.net The indole nitrogen (N-H) is also a critical interaction point, with N-methylation generally leading to a reduction in affinity, suggesting its role as a hydrogen bond donor is important for target binding.

In the context of anti-inflammatory activity, research on related tetrahydroindole-3-carbonitrile derivatives has provided valuable SAR insights. semanticscholar.orgresearchgate.netnih.gov These studies have highlighted the importance of the substituents on the tetrahydroindole core for cyclooxygenase (COX) inhibition. mdpi.com For example, the presence of an amino group at the 2-position and a carbonitrile group at the 3-position are common features in active compounds. The nature of the substituent on the indole nitrogen also modulates activity, with various aryl and alkyl groups being explored. semanticscholar.orgresearchgate.net

Additionally, research into 1H-indole-7-carboxamides, which are structurally analogous to the 7-carbonitrile derivatives, has established SAR for selective alpha 1-adrenoceptor agonism. nih.gov Optimal activity in this series requires an intact indole ring and ethylamine (B1201723) side chain, an unsubstituted indole nitrogen, and the carboxamide group specifically at the 7-position. nih.gov Replacing the 7-carboxamide with a methanesulfonamide (B31651) group decreased activity but maintained selectivity, whereas other substitutions led to a loss of selectivity. nih.gov

Table 1: Interactive Data Table of Structure-Activity Relationship (SAR) Findings for this compound Analogs

| Scaffold/Analog | Target | Key Structural Features | Effect on Bioactivity | Citation(s) |

| 7-Halo-1H-indole-3-carbonitrile | DYRK1A | Halogen (Cl, I) at C7 | Iodo substitution generally increases potency compared to chloro. | researchgate.net |

| 7-Chloro-2-phenyl-1H-indole-3-carbonitrile | DYRK1A | Phenyl group at C2 | Significant increase in inhibitory potency to nanomolar range. | researchgate.net |

| N-Methylated 1H-indoles | Tau | Methyl group at N1 | Reduced binding affinity, indicating N-H is a key H-bond donor. | |

| 1H-Indole-7-carboxamides | Alpha 1-adrenoceptors | Carboxamide at C7; Unsubstituted N1 | Optimal for selective agonist activity. Removal or replacement diminishes or removes selectivity. | nih.gov |

| Tetrahydroindole-3-carbonitriles | COX | Amino group at C2; Substituents at N1 | N1-substituent modulates anti-inflammatory activity. | semanticscholar.orgresearchgate.net |

Drug Target Identification and Validation with this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their interaction with specific biological targets. Research has successfully identified and validated several key proteins whose modulation by these compounds underlies their pharmacological effects, particularly in the realms of neurodegenerative diseases and cancer.

A primary and well-validated target for this class of compounds is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . researchgate.netnih.gov Overexpression of DYRK1A is linked to the pathology of Down syndrome and Alzheimer's disease. nih.govresearchgate.netmdpi.com Consequently, inhibitors of DYRK1A are being pursued as potential therapeutics. Derivatives of this compound have been identified as potent DYRK1A inhibitors through fragment-based drug design. nih.govresearchgate.net The validation of DYRK1A as a target for these compounds has been achieved through a combination of techniques. In vitro kinase assays are routinely used to quantify the inhibitory potency (IC50 values) of the synthesized analogs against DYRK1A and other related kinases to assess selectivity. nih.govresearchgate.net Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding pocket of DYRK1A, often highlighting key interactions with amino acid residues. researchgate.netresearchgate.net Furthermore, the biological activity of these inhibitors has been confirmed in cell-based assays, demonstrating their ability to inhibit DYRK1A activity within a cellular context. researchgate.net

Another identified target for structurally related indole derivatives are alpha 1-adrenoceptors . nih.gov Specifically, 1H-indole-7-carboxamide analogs have been shown to act as selective agonists for this receptor class. nih.gov Target validation was conducted using isolated tissue studies, such as rabbit aorta and rat vas deferens, where the compounds induced contractions that were blockable by specific alpha 1-adrenoceptor antagonists like prazosin. nih.gov This pharmacological characterization confirmed the selective interaction with alpha 1-adrenoceptors.

In the field of oncology, indole derivatives are known to interact with a wide array of targets. researchgate.net While research on this compound itself is more focused, the broader class of indole compounds has been shown to target tubulin , topoisomerases , and various other protein kinases involved in cancer cell proliferation and survival. researchgate.netnih.gov The mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.gov For instance, some indole-chalcone hybrids have been identified as potent anti-microtubule agents. nih.gov

Table 2: Interactive Data Table of Drug Target Identification and Validation for this compound Derivatives

| Derivative Class | Identified Drug Target | Therapeutic Area | Validation Methods | Citation(s) |

| 7-Halo-1H-indole-3-carbonitriles | Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | Neurodegenerative Diseases (Alzheimer's, Down Syndrome) | In vitro kinase assays, Molecular docking, Cellular assays | researchgate.netnih.govresearchgate.netresearchgate.net |

| 1H-Indole-7-carboxamides | Alpha 1-adrenoceptors | Cardiovascular | Isolated tissue contractility studies with selective antagonists | nih.gov |

| Indole-chalcone hybrids | Tubulin | Cancer | Anti-proliferative assays against cancer cell lines, Microtubule polymerization assays | nih.gov |

Future Directions and Emerging Research Avenues for 1h Indole 7 Carbonitrile Chemistry

Novel Synthetic Methodologies for Enhanced Chemical Diversity

The continued exploration of 1H-indole-7-carbonitrile's potential is intrinsically linked to the development of innovative and efficient synthetic strategies. Future research will likely focus on creating a wider array of derivatives with diverse functionalities. One-pot multicomponent reactions are gaining traction as an efficient method for synthesizing complex indole (B1671886) derivatives. ekb.egnih.gov These reactions, by combining multiple reactants in a single step, offer a streamlined approach to generating structural diversity. ekb.eg

Furthermore, advancements in catalysis are expected to play a pivotal role. This includes the use of novel catalysts to achieve previously inaccessible chemical transformations and to improve the regioselectivity and stereoselectivity of reactions. rsc.org The development of greener synthetic methods, which minimize waste and utilize more environmentally benign reagents and solvents, is also a growing priority in the synthesis of indole derivatives. medcraveonline.com

Advanced Mechanistic Elucidation of Reactivity Profiles

A deeper understanding of the reactivity of the this compound core is crucial for the rational design of new compounds with desired properties. Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. scirp.org This includes detailed kinetic studies, isotopic labeling experiments, and the use of advanced spectroscopic techniques to identify and characterize reaction intermediates.

Computational chemistry, particularly density functional theory (DFT) calculations, will be instrumental in mapping reaction pathways, determining transition state energies, and predicting the regioselectivity of various transformations. scirp.org A more profound mechanistic understanding will enable chemists to fine-tune reaction conditions to favor the formation of specific products and to design novel reactions based on the intrinsic electronic properties of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogs